4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Overview
Description
“4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline” is an organic compound that is widely used in scientific experiments due to its unique chemical and physical properties1. This compound is a polycyclic substance with a central cyclohexane ring fused to a furan ring and a quinoline ring1.
Synthesis Analysis
The synthesis of “4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline” is not explicitly mentioned in the available resources. However, related compounds such as “4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline” have been synthesized and studied2.Molecular Structure Analysis
The molecular formula of “4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline” is not explicitly mentioned in the available resources. However, a related compound, “4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline”, has a molecular formula of C17H17NO2.Chemical Reactions Analysis
The specific chemical reactions involving “4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline” are not explicitly mentioned in the available resources. However, related compounds have been used in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline” are not explicitly mentioned in the available resources. However, a related compound, “4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline”, has a molecular weight of 251.334.Safety And Hazards
The safety and hazards associated with “4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline” are not explicitly mentioned in the available resources. However, related compounds are typically handled with care due to their potential reactivity4.
Future Directions
The future directions for the study and application of “4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline” are not explicitly mentioned in the available resources. However, related compounds continue to be of interest in various fields of research2.
Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed and specific information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-11-10-7-8-15-13(10)9-5-3-4-6-12(9)14-11/h3-6,10-11,13-14H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSGKWWFAZQHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCOC2C3=CC=CC=C3N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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